molecular formula C8H10 B166450 (2H10)-o-Xylene CAS No. 56004-61-6

(2H10)-o-Xylene

Cat. No. B166450
CAS RN: 56004-61-6
M. Wt: 116.23 g/mol
InChI Key: CTQNGGLPUBDAKN-ZGYYUIRESA-N
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Description

2H10-o-Xylene is a type of aromatic hydrocarbon, which is a colorless and flammable liquid. It is an important intermediate in the production of a variety of products, including synthetic rubber, plastics, and pharmaceuticals. It is also used as a solvent in the manufacture of coatings, adhesives, and sealants. 2H10-o-Xylene is a versatile molecule with a wide range of applications in the industry and research.

Scientific Research Applications

o-Xylene-d10: A Comprehensive Analysis of Scientific Research Applications: o-Xylene-d10, also known as (2H10)-o-Xylene or 1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene, is a deuterated derivative of o-xylene. It is utilized in various scientific research fields due to its isotopic purity and stability. Below are detailed sections focusing on unique applications of o-Xylene-d10 in scientific research.

Adsorption Studies on Clay Materials

Research has investigated the adsorption of o-xylene onto raw clay material in a fixed bed using a thermal conductivity detector gas chromatography. This application is crucial for evaluating the removal efficiency of o-xylene by adsorption on clay materials and predicting kinetic parameters .

Enzyme Activity Manipulation

The DK17 o-xylene dioxygenase catalyzes unique hydroxylations of aromatic compounds. Through structure-based engineering, enzyme activity can be manipulated and improved, providing insights for the development of novel hydroxylation catalysts .

properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-bis(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-ZGYYUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204576
Record name (2H10)-o-Xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H10)-o-Xylene

CAS RN

56004-61-6
Record name 5,6-Di(methyl-d3)benzene-1,2,3,4-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56004-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-o-Xylene
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Record name (2H10)-o-Xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)-o-xylene
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Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is o-Xylene-d10 used in environmental studies?

A: o-Xylene-d10 is a deuterated form of o-xylene, making it an ideal tracer for environmental studies. Due to its isotopic labeling, it can be distinguished from naturally occurring o-xylene. This allows researchers to track the transformation and fate of o-xylene in environmental systems with high accuracy. For instance, in a study, o-Xylene-d10 was injected into BTEX-contaminated aquifers to monitor the formation of its anaerobic degradation product, o-methyl-benzylsuccinic acid-d10. [] This approach provided direct evidence of in situ biodegradation processes.

Q2: How can o-Xylene-d10 be utilized in analytical chemistry?

A: o-Xylene-d10 serves as a valuable internal standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS). [, ] Its similar chemical properties to target analytes, like other BTEX compounds, allow for accurate quantification. When added to samples, o-Xylene-d10 helps correct for variations during sample preparation and analysis, leading to more precise and reliable measurements. For example, it was employed in determining benzene homologues in cigarette smoke. []

Q3: What is the significance of a deuterated compound like o-Xylene-d10 in chemical synthesis?

A: o-Xylene-d10 acts as a valuable precursor for synthesizing various deuterated phthalate esters. [] These labeled esters serve as analytical reference standards, crucial for detecting plasticizer residues in environmental and biological samples. The defined isotopic composition of o-Xylene-d10 ensures a high isotopic enrichment in the final product, essential for sensitive and accurate analytical measurements.

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